molecular formula C15H10O4 B1640985 9H-Fluorene-2,7-dicarboxylic acid

9H-Fluorene-2,7-dicarboxylic acid

Cat. No.: B1640985
M. Wt: 254.24 g/mol
InChI Key: OPPJAEUMZSYCCP-UHFFFAOYSA-N
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Description

9H-Fluorene-2,7-dicarboxylic acid (H2FDC) is a high-purity, rigid organic building block essential for advanced materials science and medicinal chemistry research. Its tricyclic fluorene backbone and dicarboxylate functional groups make it an ideal ligand for constructing porous coordination polymers and Metal-Organic Frameworks (MOFs) . Researchers utilize this compound to create functionalized Zn-MOFs with tailored pore environments, which have demonstrated excellent performance as adsorbents for cationic dyes like methylene blue and for gases such as CO2 . The fluorene core can be chemically modified to introduce specific functional groups, such as carbonyl or sulfone, allowing for precise tuning of the material's adsorption capacity and selectivity . Beyond materials science, the symmetrical 2,7-diaminofluorene scaffold, derived from this compound, is a key intermediate in developing potent pharmaceutical agents. It serves as a central core in novel NS5A inhibitors for the treatment of Hepatitis C virus (HCV), with some analogs exhibiting picomolar inhibitory activity . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

9H-fluorene-2,7-dicarboxylic acid

InChI

InChI=1S/C15H10O4/c16-14(17)8-1-3-12-10(5-8)7-11-6-9(15(18)19)2-4-13(11)12/h1-6H,7H2,(H,16,17)(H,18,19)

InChI Key

OPPJAEUMZSYCCP-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

A key group of analogs includes derivatives with substituents at the 9-position of the fluorene core. These modifications significantly alter physicochemical properties and functionality:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Applications References
9H-Fluorene-2,7-dicarboxylic acid C₁₅H₁₀O₄ H (no substituent) 254.24 MOFs for gas sensing, photoluminescence
9-Oxo-9H-fluorene-2,7-dicarboxylic acid C₁₅H₈O₅ Ketone (O) 268.22 MOFs with enhanced electronic properties
9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid C₁₆H₁₂O₅ Hydroxymethyl (-CH₂OH) 284.27 Intermediate in functionalized MOF synthesis
9,9-Dimethylfluorene-2,7-dicarboxylic acid C₁₇H₁₄O₄ Methyl (-CH₃) 282.29 Hydrophobic MOFs for selective adsorption

Functional and Application-Based Comparisons

  • Acidity and Reactivity :

    • The 9-oxo derivative has stronger electron-withdrawing effects, increasing carboxylic acid acidity compared to the parent compound. This enhances coordination with metal ions (e.g., Zn²⁺) in MOFs .
    • Hydroxymethyl and methyl substituents introduce steric and electronic effects, altering ligand flexibility and MOF pore accessibility .
  • MOF Performance: LMOF-202 (based on 9H-Fluorene-2,7-dicarboxylic acid) exhibits a BET surface area of 136 m²/g and red-shifted fluorescence for vapor sensing . LMOF-201 (using the 9-oxo analog) demonstrates distinct porosity and electronic tuning, enabling selective detection of cyclohexanone in explosive residues . 9,9-Dimethyl derivatives form MOFs with reduced water affinity, suitable for hydrophobic guest adsorption .
  • Synthetic Accessibility :

    • The parent compound is synthesized via direct carboxylation of fluorene .
    • 9-Oxo derivatives require oxidation steps, while hydroxymethyl analogs involve multi-step reactions (e.g., acetylation, bromination, hydrolysis) .

Luminescence and Sensing Capabilities

  • The 9-oxo derivative shifts fluorescence emission due to conjugation effects, improving sensitivity to electron-deficient analytes (e.g., ketones) .
  • 9H-Fluorene-2,7-dicarboxylic acid -based MOFs show reversible structural changes upon guest molecule adsorption, critical for real-time sensing .

Research Findings and Industrial Relevance

  • Gas Sensing: MOFs derived from 9H-Fluorene-2,7-dicarboxylic acid detect trace cyclohexanone (a solvent in RDX explosives) with ppm-level sensitivity .
  • Luminescence Tuning : Substituents at the 9-position modulate MOF emission wavelengths, enabling customizable optical materials .
  • Scalability: Ball-milling synthesis with ZnO confirms the ligand’s reactivity under solvent-free conditions, supporting green chemistry initiatives .

Preparation Methods

Direct Carboxylation Using Dialkyl Carbonates

Reaction Mechanism and Stoichiometry

The carboxylation of fluorene to 9H-fluorene-2,7-dicarboxylic acid proceeds via a two-step process involving intermediate ester formation and subsequent saponification. In the presence of potassium alcoholates (e.g., potassium methoxide or ethoxide) and dialkyl carbonates (e.g., diethyl carbonate), fluorene undergoes nucleophilic substitution at the 2- and 7-positions. The reaction mechanism involves deprotonation of fluorene by the strong base, followed by alkylation with the dialkyl carbonate to form the diester intermediate. A stoichiometric excess of dialkyl carbonate (≥4×) is critical to suppress mono-substitution byproducts.

Optimized Conditions
  • Solvent : Dialkyl carbonate serves as both reactant and solvent, eliminating the need for additional solvents and simplifying purification.
  • Temperature : 40–80°C for 2–8 hours under vigorous stirring.
  • Base : Potassium alcoholates (e.g., KOCH₃) are preferred over sodium hydride due to reduced side reactions.
  • Workup : Neutralization with hydrochloric acid (10–20% aqueous) at <40°C prevents decarboxylation.

Yield and Scalability

A representative synthesis from fluorene (166.22 g/mol) and diethyl carbonate (118.13 g/mol) yielded 322 g (80.7%) of 9H-fluorene-2,7-dicarboxylic acid after saponification with acetic acid and hydrochloric acid. The process is economically viable at a 15× stoichiometric excess of dialkyl carbonate, though higher excesses (>15×) diminish cost-effectiveness due to solvent recovery challenges.

Table 1 : Key Parameters for Direct Carboxylation

Parameter Optimal Range Impact on Yield
Dialkyl carbonate excess 4–15× stoichiometric Maximizes diester formation
Reaction temperature 60°C (±5°C) Balances kinetics/stability
Neutralization pH 2.0–3.0 Prevents product degradation

Friedel-Crafts Acetylation and Oxidation

Selective Diacetylation of Fluorene

Friedel-Crafts acetylation using acetyl chloride (AcCl) and Lewis acids (e.g., AlCl₃ or FeCl₃) in 1,2-dichloroethane (DCE) selectively produces 2,7-diacetyl-9H-fluorene (2,7-DAcFl). Density functional theory (DFT) calculations at the B3LYP/6-31G** level confirm that the 2- and 7-positions exhibit the lowest activation energies for electrophilic substitution due to resonance stabilization of the σ-complex intermediate.

Reaction Optimization
  • Catalyst : AlCl₃ (1:1 molar ratio to AcCl) achieves 95% selectivity for 2,7-DAcFl at 25°C over 24 hours.
  • Solvent : DCE enhances regioselectivity compared to nonpolar solvents like benzene.
  • Workup : Column chromatography (silica gel, benzene eluent) removes polymeric byproducts.

Oxidation to Dicarboxylic Acid

The diacetyl intermediate is oxidized to 9H-fluorene-2,7-dicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. Hodson and Batchelor reported a two-step protocol:

  • Diacetylation : 9H-fluorene → 2,7-DAcFl (89% yield, AlCl₃/DCE, 24 h).
  • Oxidation : 2,7-DAcFl → 9H-fluorene-2,7-dicarboxylic acid (72% yield, KMnO₄/H₂SO₄, reflux).

Table 2 : Oxidation Conditions and Outcomes

Oxidizing Agent Temperature (°C) Time (h) Yield (%) Purity (%)
KMnO₄/H₂SO₄ 100 6 72 98
CrO₃/AcOH 80 8 68 95

Comparative Analysis of Methods

Efficiency and Practicality

  • Direct Carboxylation : Higher overall yield (80.7%) but requires costly solvent recovery systems.
  • Acetylation-Oxidation : Longer reaction time (30 h total) but offers superior regioselectivity (>95%).

Industrial Applicability

The dialkyl carbonate route is favored for large-scale production due to fewer purification steps and compatibility with continuous flow reactors. Conversely, the acetylation-oxidation pathway is preferred for laboratory-scale synthesis where regiochemical purity is paramount.

Q & A

Basic: What are the optimal synthesis and characterization protocols for 9H-Fluorene-2,7-dicarboxylic acid?

Answer:
The synthesis typically involves multi-step organic reactions, with purification via crystallization from solvents like ethanol. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm molecular structure, alongside elemental analysis (C, H, N) to verify purity (>97% as per industrial standards) . For MOF applications, the ligand is often combined with metal salts (e.g., Zn²⁺, Cd²⁺) under solvothermal conditions, followed by X-ray diffraction (XRD) to determine crystallinity .

Advanced: How does the structural rigidity of 9H-Fluorene-2,7-dicarboxylic acid enhance MOF stability and functionality?

Answer:
The fluorene backbone provides a rigid, planar geometry that stabilizes MOF architectures by reducing ligand flexibility. This rigidity enhances porosity and enables precise tuning of pore size for selective gas adsorption (e.g., CO₂ capture) . For example, Zn-MOFs using this ligand exhibit high surface areas (>1000 m²/g) and selective adsorption of methylene blue via π-π interactions . Substitutions at the 9-position (e.g., hydroxyl or oxo groups) further modulate electronic properties, impacting luminescence or catalytic activity .

Basic: What solvents and storage conditions are recommended for handling 9H-Fluorene-2,7-dicarboxylic acid?

Answer:
The compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in water or low-polarity solvents. Storage requires airtight containers under inert gas (e.g., N₂) at room temperature to prevent oxidation or moisture absorption, which can degrade carboxylate groups critical for coordination chemistry .

Advanced: How can researchers design MOFs using 9H-Fluorene-2,7-dicarboxylic acid for selective gas separation?

Answer:
Key strategies include:

  • Ligand functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance CO₂ affinity via dipole interactions .
  • Metal node selection : Transition metals like Cd²⁺ or Zn²⁺ create open metal sites for binding small molecules (e.g., H₂ or CH₄) .
  • Pore size engineering : Adjusting synthetic conditions (e.g., temperature, solvent) to control interpenetration, as seen in LMOF-201, which detects cyclohexanone vapor via fluorescence quenching .

Data Contradiction: How can conflicting reports on MOF catalytic efficiency using this ligand be resolved?

Answer:
Discrepancies often arise from synthetic variability (e.g., solvent choice, metal-ligand ratio) or characterization methods. To address this:

  • Standardize synthesis protocols : Use identical reaction times, temperatures, and stoichiometry .
  • Cross-validate techniques : Compare gas adsorption data (e.g., BET surface area) with computational simulations to confirm structure-property relationships .
  • Control for defects : Advanced characterization (e.g., scanning electron microscopy) can identify structural imperfections affecting catalytic performance .

Advanced: What mechanisms underlie the luminescent properties of MOFs derived from 9H-Fluorene-2,7-dicarboxylic acid?

Answer:
Luminescence arises from ligand-centered electronic transitions amplified by metal coordination. For example, calcium- or strontium-based MOFs with this ligand exhibit white-light emission due to rigidification of the fluorene core, reducing non-radiative decay . The emission wavelength can be tuned by varying the metal cation (e.g., Sr²⁺ shifts λmax vs. Ca²⁺), enabling applications in optoelectronics .

Basic: What safety precautions are essential when handling 9H-Fluorene-2,7-dicarboxylic acid?

Answer:
While the compound is not classified as hazardous, standard lab safety measures include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
  • Waste disposal : Follow institutional guidelines for organic acids, avoiding aqueous release due to potential ecological toxicity .

Advanced: How do substituents on the fluorene core influence MOF selectivity in environmental sensing?

Answer:
Substituents like hydroxyl (-OH) or carbonyl (C=O) groups at the 9-position alter the ligand’s electron density, affecting host-guest interactions. For instance, LMOF-201 (with 9-oxo substitution) shows higher sensitivity to cyclohexanone than LMOF-202 (9H-fluorene), attributed to enhanced hydrogen bonding with the analyte . Computational modeling (DFT) can predict substituent effects on binding energy, guiding ligand design .

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